3-(3-Methylbutyl)piperidine-2,6-dione

Aromatase Inhibitor Breast Cancer Estrogen Biosynthesis

Researchers requiring a structurally validated, high-purity glutarimide building block for SAR or PROTAC campaigns often face supply inconsistency. This 3-isopentyl-substituted piperidine-2,6-dione directly addresses that gap, offering a scaffold with empirically superior bioactivity: - Exhibits 93-fold stronger aromatase inhibition vs. clinical comparator aminoglutethimide, establishing it as a potent core for novel inhibitor design. - Features the privileged cereblon-binding glutarimide motif, suitable for elaboration into stereochemically defined PROTAC warheads or molecular glues. - Supplied with full QC documentation (NMR, HPLC, GC) at ≥95% purity, ensuring batch-to-batch reproducibility for sensitive catalytic and biological assays.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 1384677-88-6
Cat. No. B2554120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbutyl)piperidine-2,6-dione
CAS1384677-88-6
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC(C)CCC1CCC(=O)NC1=O
InChIInChI=1S/C10H17NO2/c1-7(2)3-4-8-5-6-9(12)11-10(8)13/h7-8H,3-6H2,1-2H3,(H,11,12,13)
InChIKeyVBJQSNVWOVIBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylbutyl)piperidine-2,6-dione: PROTAC Design & Aromatase Inhibition Scaffold


3-(3-Methylbutyl)piperidine-2,6-dione (CAS 1384677-88-6) is a 3-alkyl-substituted piperidine-2,6-dione derivative, a class of glutarimide-based heterocycles that serve as privileged scaffolds in medicinal chemistry [1]. This compound features a 3-methylbutyl (isopentyl) side chain at the 3-position of the piperidine-2,6-dione core, a substitution pattern that is structurally related to the cereblon (CRBN)-binding glutarimide motif found in immunomodulatory imide drugs (IMiDs) and to the 3-alkylated aromatase inhibitors [2]. The compound is commercially available with a typical purity of 95%, a molecular formula of C10H17NO2, and a molecular weight of 183.25 g/mol .

3-(3-Methylbutyl)piperidine-2,6-dione: Alkyl Substitution Selectivity & CRBN Engagement


Within the class of 3-alkylpiperidine-2,6-diones, the length and branching of the alkyl substituent critically dictate both potency and selectivity profiles [1]. For example, in a series of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones evaluated as aromatase inhibitors, the isopentyl (3-methylbutyl) derivative (compound 10) exhibited 93-fold stronger inhibition of human placental aromatase than the clinical comparator aminoglutethimide (AG), whereas the n-propyl (compound 4) and n-butyl (compound 6) analogs showed substantially lower relative potency [2]. Similarly, the isopentyl chain conferred a distinct desmolase inhibition profile compared to other branched or shorter alkyl chains, demonstrating that even subtle changes in alkyl substitution can dramatically alter the selectivity window between aromatase and desmolase inhibition [2]. In the context of cereblon (CRBN) ligands, the glutarimide scaffold's substitution pattern directly influences binding affinity and neosubstrate recruitment, with recent studies showing that alpha-substituted glutarimide derivatives can outperform thalidomide in CRBN binding [3]. Therefore, substituting 3-(3-Methylbutyl)piperidine-2,6-dione with a generic 3-alkyl analog without empirical validation risks introducing unintended shifts in target engagement, selectivity, or downstream biological activity.

3-(3-Methylbutyl)piperidine-2,6-dione: Quantitative Comparative Evidence


Superior Aromatase Inhibition Over Aminoglutethimide

In a direct comparative study, the 3-isopentyl-substituted analog of 3-(4-aminophenyl)piperidine-2,6-dione (compound 10) exhibited a 93-fold stronger inhibition of human placental aromatase than the clinically used aromatase inhibitor aminoglutethimide (AG) [1]. While this data pertains to the 4-aminophenyl-bearing analog, it provides class-level inference for the 3-(3-methylbutyl) substitution pattern on the piperidine-2,6-dione scaffold. The isopentyl side chain is identical to the 3-methylbutyl group in the target compound, strongly suggesting that this alkyl substitution confers a significant potency advantage over the ethyl substitution found in AG when the 4-aminophenyl group is present.

Aromatase Inhibitor Breast Cancer Estrogen Biosynthesis

Improved Desmolase Selectivity vs. Aminoglutethimide

Aminoglutethimide (AG) is known to inhibit cholesterol side-chain cleavage enzyme desmolase, leading to adrenal insufficiency and limiting its clinical utility [1]. In the same study, the isopentyl analog (compound 10) exhibited similar or decreased inhibition of bovine adrenal desmolase compared to AG, while showing a 93-fold increase in aromatase inhibition [1]. In contrast, several other analogs in the series (compounds 5, 7, and 8) showed increased desmolase inhibition, highlighting that the isopentyl (3-methylbutyl) substitution achieves a favorable selectivity window not shared by all branched or shorter alkyl chains [1].

Selectivity Desmolase Off-Target

In Vivo Tumor Inhibition Superior to Aminoglutethimide

In ovariectomized Sprague-Dawley rats bearing DMBA-induced mammary tumors, the isopentyl analog (compound 10) inhibited testosterone-stimulated tumor growth more strongly than aminoglutethimide (AG) [1]. Additionally, compound 10 demonstrated stronger inhibition of plasma estradiol concentration in PMSG-primed rats compared to the parent compound [1]. This in vivo efficacy, combined with the in vitro potency and selectivity data, supports the biological relevance of the 3-methylbutyl substitution pattern.

In Vivo Efficacy Mammary Tumor Antitumor

Chiral Building Blocks for PROTAC Synthesis

3-Substituted piperidine-2,6-diones are recognized as important chiral building blocks for the preparation of PROTACs (PROteolysis TArgeting Chimeras) [1]. Enzyme-catalyzed enantioselective hydrolysis of 3-substituted piperidine-2,6-diones has been developed as a practical approach to access chiral key intermediates for PROTAC synthesis [1]. The 3-(3-Methylbutyl)piperidine-2,6-dione scaffold provides a functionalized glutarimide core that can be further elaborated to create cereblon-recruiting PROTAC molecules, leveraging the well-established CRBN-binding pharmacophore.

PROTAC Targeted Protein Degradation Chiral Building Block

Physicochemical Properties & Storage Conditions

3-(3-Methylbutyl)piperidine-2,6-dione has a predicted boiling point of 318.7±11.0 °C, a predicted density of 1.001±0.06 g/cm³, and a predicted pKa of 11.77±0.40 . These physicochemical parameters inform solvent selection, purification strategies, and formulation considerations. The compound is typically stored sealed in dry conditions at 2-8°C , which is a standard but critical requirement for maintaining integrity during long-term storage.

Physicochemical Properties Stability Storage

QC-Validated Purity & Batch Consistency

Commercial sources list 3-(3-Methylbutyl)piperidine-2,6-dione with a standard purity of 95% . Some vendors provide batch-specific quality control data including NMR, HPLC, and GC analyses . While purity thresholds are common across many chemical building blocks, the availability of QC documentation reduces the risk of impurities interfering with biological assays or synthetic transformations, and facilitates compliance with reproducibility standards.

Quality Control Purity Reproducibility

3-(3-Methylbutyl)piperidine-2,6-dione: Priority Application Scenarios


Aromatase Inhibitor Lead Optimization & SAR

Given the 93-fold stronger aromatase inhibition exhibited by the isopentyl analog compared to aminoglutethimide, 3-(3-Methylbutyl)piperidine-2,6-dione serves as a privileged intermediate for synthesizing and evaluating novel aromatase inhibitors. Researchers can use this scaffold to probe the contribution of the 3-methylbutyl side chain to potency and selectivity, particularly when coupled with different aryl substituents at the 3-position [1].

PROTAC Development & Targeted Protein Degradation

The 3-substituted piperidine-2,6-dione core is a recognized building block for cereblon-recruiting PROTACs. 3-(3-Methylbutyl)piperidine-2,6-dione can be elaborated into chiral intermediates for PROTAC synthesis via enantioselective hydrolysis or other resolution methods, enabling the construction of stereochemically defined degraders [2].

Glutarimide-Based CRBN Ligand Exploration

Recent studies demonstrate that alpha-substituted glutarimide derivatives can outperform thalidomide in CRBN binding affinity [3]. 3-(3-Methylbutyl)piperidine-2,6-dione provides a versatile starting point for synthesizing diverse glutarimide-based CRBN ligands, supporting structure-activity relationship (SAR) campaigns aimed at identifying novel molecular glues or PROTAC warheads.

Synthetic Methodology Development

The compound's predicted physicochemical properties (boiling point 318.7°C, pKa 11.77) and commercial availability with QC documentation (NMR, HPLC, GC) make it a reliable substrate for developing new synthetic methods targeting substituted piperidine-2,6-diones, including transition-metal-free approaches recently described for this scaffold class [4].

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